2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one
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Overview
Description
2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one is an organic compound known for its unique structure and properties. It features a cyclopentanone ring substituted with benzylidene and methylphenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one typically involves aldol condensation reactions. One common method is the reaction between cyclopentanone and benzaldehyde derivatives in the presence of a base catalyst. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl-substituted cyclopentanones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes and photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-methoxybenzylidene)cyclopentanone
- 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one stands out due to its specific substitution pattern, which imparts unique reactivity and properties compared to similar compounds.
Properties
CAS No. |
78943-54-1 |
---|---|
Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C20H20O/c1-15-7-9-17(10-8-15)14-19-12-11-18(20(19)21)13-16-5-3-2-4-6-16/h2-10,13,19H,11-12,14H2,1H3 |
InChI Key |
CTAMTYMFKSZMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCC(=CC3=CC=CC=C3)C2=O |
Origin of Product |
United States |
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